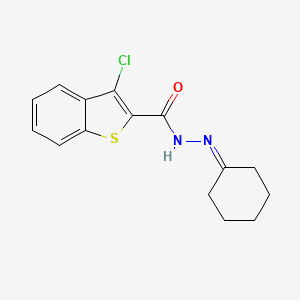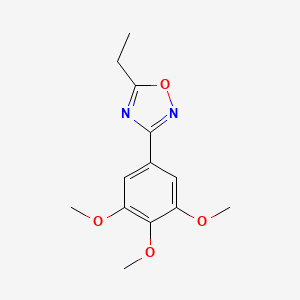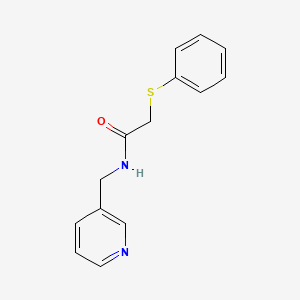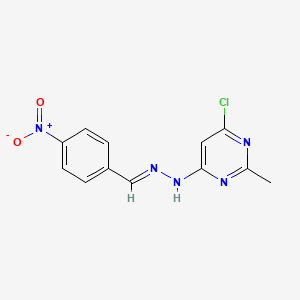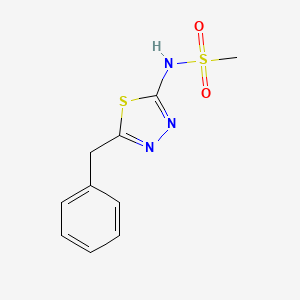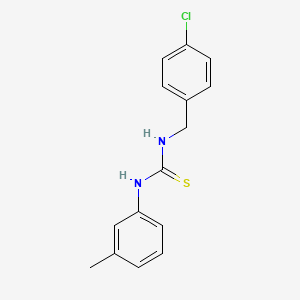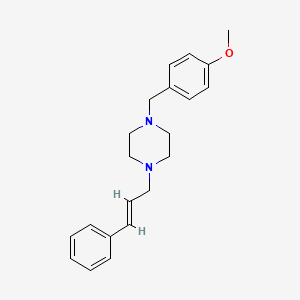
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEPAP, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities. In
科学的研究の応用
1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for anxiety and depression in humans. Additionally, this compound has been shown to have antinociceptive effects, indicating that it may have potential as a pain reliever.
作用機序
The exact mechanism of action of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. Specifically, this compound has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on serotonin and dopamine levels, this compound has been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and other mood disorders. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the advantages of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a research tool is its relatively simple synthesis method and high yield. Additionally, this compound has been shown to have a good safety profile in animal studies, indicating that it may have potential as a therapeutic agent in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of this compound derivatives with improved therapeutic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may help to identify new therapeutic targets. Finally, clinical trials in humans are needed to determine the safety and efficacy of this compound as a therapeutic agent for anxiety, depression, and pain.
合成法
The synthesis of 1-(4-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of 4-methoxybenzyl chloride with 3-phenyl-2-propen-1-amine in the presence of piperazine. The reaction proceeds through the formation of an intermediate, which is then converted to this compound. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-11-9-20(10-12-21)18-23-16-14-22(15-17-23)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAOTLRZRJTPDK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
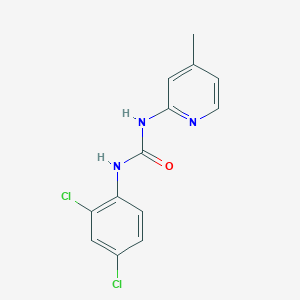
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
